molecular formula C13H10FN3O2 B11633529 N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11633529
M. Wt: 259.24 g/mol
InChI Key: QSFZZHPOFXKGIN-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amino group and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE typically involves the reaction of 2-fluorobenzoic acid with (Z)-[amino(pyridin-4-yl)methylidene]amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

In medicine, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is investigated for its potential therapeutic properties. It may be evaluated for its efficacy in treating various diseases or conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is unique due to the presence of the fluorine atom on the benzoate moiety. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C13H10FN3O2

Molecular Weight

259.24 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-fluorobenzoate

InChI

InChI=1S/C13H10FN3O2/c14-11-4-2-1-3-10(11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17)

InChI Key

QSFZZHPOFXKGIN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=NC=C2)N)F

Origin of Product

United States

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